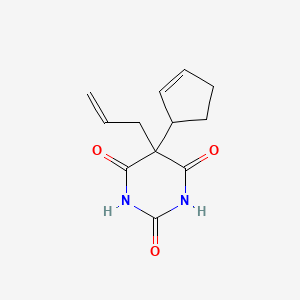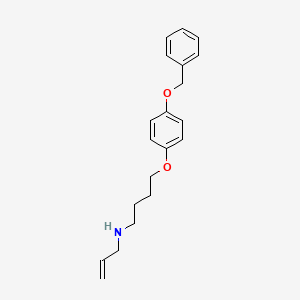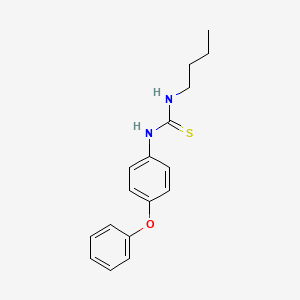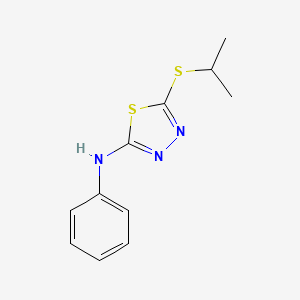
Cyclopentobarbital
Übersicht
Beschreibung
Cyclopentobarbital is a barbiturate derivative that was invented in the 1940s. It is known for its sedative and anticonvulsant properties and was primarily used as an anesthetic in veterinary medicine .
Vorbereitungsmethoden
Cyclopentobarbital kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Barbitursäure mit Cyclopenten und Allylbromid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid und wird in einem organischen Lösungsmittel wie Ethanol durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Durchfluss-Synthese und automatisierte Reaktoren können eingesetzt werden, um Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Cyclopentobarbital unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Allyl- und Cyclopentenylpositionen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann .
Wissenschaftliche Forschungsanwendungen
Cyclopentobarbital wurde umfassend auf seine pharmakologischen Eigenschaften untersucht. In der Chemie wird es als Modellverbindung verwendet, um die Reaktivität und Stabilität von Barbituraten zu untersuchen. In Biologie und Medizin wurde es auf seine sedativen und antikonvulsiven Wirkungen untersucht, was es wertvoll für die Entwicklung von Anästhetika und Antikonvulsiva macht .
Die Verbindung wurde auch zur Untersuchung von Arzneimittelwechselwirkungen und Metabolismus verwendet, was Einblicke in die Wirkmechanismen von Barbituraten liefert. Zusätzlich hat this compound Anwendungen in der pharmazeutischen Industrie, insbesondere bei der Formulierung von Veterinär-Anästhetika .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die Aktivität von Gamma-Aminobuttersäure (GABA), einem inhibitorischen Neurotransmitter im zentralen Nervensystem, verstärkt. Es bindet an den GABA-Rezeptor und erhöht den Einstrom von Chlorid-Ionen in Neuronen, was zu einer Hyperpolarisation und einer verringerten neuronalen Erregbarkeit führt .
Zu den molekularen Zielstrukturen von this compound gehört der GABA-A-Rezeptor, an dem es als positiver allosterischer Modulator wirkt. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und antikonvulsiven Wirkungen führt .
Wirkmechanismus
Cyclopentobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA receptor, increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
The molecular targets of this compound include the GABA-A receptor, where it acts as a positive allosteric modulator. This interaction enhances the inhibitory effects of GABA, resulting in sedation and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentobarbital ähnelt anderen Barbituraten wie Phenobarbital und Pentobarbital. Es ist einzigartig in seiner längeren Wirkungsdauer und seinem langsameren Wirkungseintritt im Vergleich zu Phenobarbital . Dies macht es besonders nützlich in Situationen, in denen eine verlängerte Sedierung erforderlich ist.
Ähnliche Verbindungen umfassen:
Phenobarbital: Bekannt für seine antikonvulsiven Eigenschaften und kürzere Wirkungsdauer.
Pentobarbital: Als kurzwirksames Anästhetikum mit schnellem Wirkungseintritt verwendet.
Secobarbital: Ein weiteres Barbiturat mit sedativen und hypnotischen Wirkungen.
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen.
Eigenschaften
IUPAC Name |
5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJAYNMQDTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871549 | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-68-6 | |
| Record name | Cyclopentobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cyclopentobarbital?
A: this compound is a barbituric acid derivative. While the provided abstracts don't explicitly state the molecular formula and weight, they highlight key structural features. Notably, the molecule contains a cyclopentenyl ring that can be disordered over two positions, as revealed by single crystal X-ray structure determination []. Additionally, it possesses two NH groups capable of forming hydrogen bonds with other molecules [].
Q2: Are there any specific analytical techniques used to study this compound?
A2: Several analytical techniques are employed to characterize and quantify this compound. These include:
- Gas Chromatography: Coupled with a nitrogen-phosphorus detector, this technique quantifies this compound in biological samples like blood and tissue [].
- Bromometric Titration: This method utilizes bromine for quantitative analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2D techniques, help elucidate the structure and confirm the identity of this compound and its derivatives [].
- X-ray Powder Diffraction: This technique aids in characterizing the solid-state properties of this compound [].
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule [].
Q3: How does this compound interact with other compounds?
A: this compound can form cocrystals with other molecules, such as codeine []. This interaction is facilitated by hydrogen bonding between the NH groups of this compound and the piperidine and hydroxyl groups of codeine [].
Q4: Are there any known chemical reactions involving this compound?
A: Research highlights the bromination of this compound under different conditions []:
- In glacial acetic acid/HCl: This reaction leads to the formation of two epimeric 5-(2,3-dibromopropyl)-5-(3-bromo-2-hydroxycyclopentyl)-barbituric acids [].
- In methanol: Bromination yields a 7,8-Cyclopenta-9,10-dioxa-2,4-diaza[4.3.3]propellane derivative [].
Q5: Are there any potential applications of this compound in asymmetric synthesis?
A: While not directly discussed in the abstracts, the title of one paper suggests that this compound can be enantioselectively synthesized using palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives [, ]. This points towards potential applications in synthesizing chiral compounds with pharmaceutical relevance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
![N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE](/img/structure/B1221130.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
